2-(Bromomethyl)-4-iodo-1-methylbenzene
Overview
Description
2-(Bromomethyl)-4-iodo-1-methylbenzene, also known as 2-Bromo-4-iodomethylbenzene, is an aromatic compound with a molecular formula of C7H7BrI. It is a colorless liquid with a melting point of -62 °C and a boiling point of 208 °C. This compound is used in a variety of scientific research applications, including organic synthesis, as a reagent for the synthesis of other compounds, and as a catalyst for chemical reactions.
Scientific Research Applications
Thermochemical Properties
2-(Bromomethyl)-4-iodo-1-methylbenzene, as part of the family of halogen-substituted methylbenzenes, has been studied for its thermochemical properties. Research by Verevkin et al. (2015) on bromo- and iodo-substituted methylbenzenes includes experimental vapor pressures, vaporization, fusion, and sublimation enthalpies. These measurements are critical in understanding the physical properties of such compounds, which can be applied in various chemical processes (Verevkin et al., 2015).
Bromination and Conversion Processes
The compound's behavior in bromination reactions has been explored. Aitken et al. (2016) studied the NBS bromination of dimethylbenzenes, leading to various bromination products including bromomethyl derivatives. Understanding these reactions can inform the synthesis of more complex molecules (Aitken et al., 2016).
Catalytic Oxidation Studies
The compound has relevance in catalytic oxidation processes. Okada and Kamiya (1981) investigated the liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system. This research provides insights into the potential of such compounds in catalytic systems, particularly in producing benzyl acetates and benzaldehydes (Okada & Kamiya, 1981).
Bromomethylation Reactions
Research into the bromomethylation of aromatic hydrocarbons, including the production of bromomethyl derivatives, has been conducted by Nazarov and Semenovsky (1958). This study provides valuable information on the yields and isomer composition in such reactions, which is fundamental for the synthesis of various organic compounds (Nazarov & Semenovsky, 1958).
properties
IUPAC Name |
2-(bromomethyl)-4-iodo-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFIMIJFZPQJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-iodo-1-methylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.